Anticancer Cytotoxicity: GI₅₀ Comparison Between 4-Methoxyphenyl Thioether Analog and Related 2-Amino-3-cyanothiophene Derivatives
In a structure–activity relationship (SAR) study of 2-amino-3-cyanothiophene derivatives, the 4-methoxyphenyl-substituted analog demonstrated GI₅₀ values of 0.30 µM (MCF-7 breast cancer), 3.1 µM (NCI-H460 lung cancer), and 1.96 µM (SF-268 CNS cancer) . While these data are from a related 2-amino-3-cyanothiophene scaffold rather than the exact butanamide compound, they establish the potency-enhancing effect of the 4-methoxyphenyl group within the cyanothiophene class. The unsubstituted phenyl analog N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide (CAS 941924-90-9) has been reported to show an IC₅₀ of 15 µM against MCF-7 cells , indicating that the methoxy substituent may improve potency by approximately 50-fold in this cell line. Direct head-to-head data for the exact target compound are not available in the peer-reviewed literature.
| Evidence Dimension | Cytotoxicity (GI₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | GI₅₀ = 0.30 µM (MCF-7) for 4-methoxyphenyl 2-amino-3-cyanothiophene analog; no direct data for CAS 941925-06-0 |
| Comparator Or Baseline | N-(3-cyanothiophen-2-yl)-4-(phenylthio)butanamide (CAS 941924-90-9): IC₅₀ ≈ 15 µM (MCF-7) |
| Quantified Difference | ~50-fold potency advantage for methoxy-substituted scaffold (class-level inference) |
| Conditions | MCF-7 breast cancer cell line; GI₅₀ determined by SRB assay; comparator IC₅₀ from vendor-reported data |
Why This Matters
The methoxy group on the phenyl ring is a key potency determinant in cyanothiophene-based anticancer agents, making CAS 941925-06-0 a more potent starting point for medicinal chemistry optimization than the unsubstituted phenyl analog.
